Acetylcorynoline

描述

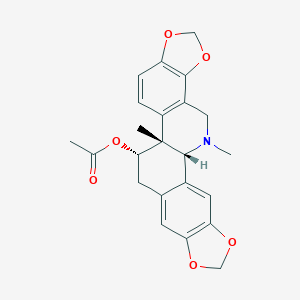

乙酰小檗碱是从延胡索属植物(Corydalis ambigua)中提取的一种生物活性物质。它以其抗炎特性而闻名,并因其潜在的治疗应用而被研究。该化合物具有复杂的结构,其特征在于苯并二氧杂环戊烯菲啶骨架,并附有一个乙酰基。

作用机制

乙酰小檗碱通过多种分子靶点和途径发挥作用。 它通过抑制 IκB 激酶和丝裂原活化蛋白激酶活性来抑制树突状细胞的成熟 。这导致促炎细胞因子如肿瘤坏死因子-α、白介素-6 和白介素-12p70 的分泌减少。 此外,乙酰小檗碱通过调节 c-Myc 信号通路诱导癌细胞凋亡和细胞周期停滞 .

生化分析

Biochemical Properties

Acetylcorynoline has been found to interact with various biomolecules, significantly inhibiting the secretion of tumor necrosis factor-α, interleukin-6, and interleukin-12p70 by lipopolysaccharide-stimulated Dendritic cells (DCs) . This suggests that this compound plays a role in biochemical reactions related to inflammation and immune response .

Cellular Effects

This compound has been shown to inhibit cell viability and proliferation . It induces apoptosis and cell cycle arrest by inhibiting cell growth . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the regulation of the c-Myc signaling pathway . This compound reduces the protein expression of oncogenic genes, decreases c-Myc half-life, and rapidly inhibits the serum stimulation response . This indicates that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

合成路线和反应条件

乙酰小檗碱可以通过各种化学反应合成,这些反应涉及前体小檗碱。合成路线通常涉及乙酰化反应,在该反应中,乙酰基被引入小檗碱分子中。反应条件通常包括使用乙酸酐作为乙酰化剂,并使用吡啶等碱来促进反应。

工业生产方法

乙酰小檗碱的工业生产涉及从延胡索属植物(Corydalis bungeana)中提取。该过程包括多个步骤,例如溶剂萃取、纯化和结晶,以获得纯形式的化合物。提取过程经过优化,以确保乙酰小檗碱的高产率和纯度。

化学反应分析

反应类型

乙酰小檗碱经历各种化学反应,包括:

氧化: 该化合物可以被氧化以形成不同的衍生物。

还原: 还原反应可以改变乙酰小檗碱中存在的官能团。

取代: 在特定条件下,乙酰基可以被其他官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及胺或醇等亲核试剂。

主要产物

科学研究应用

Immunomodulatory Effects

Mechanism of Action:

Acetylcorynoline exhibits significant immunosuppressive properties by impairing dendritic cell (DC) maturation and function. Research indicates that ACN inhibits the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 in lipopolysaccharide (LPS)-stimulated mouse bone marrow-derived DCs. The expression of major histocompatibility complex class II (MHC II), CD40, and CD86 on DCs is also reduced, indicating a potential application in treating inflammatory and autoimmune disorders .

Case Study:

In a study involving LPS-stimulated DCs, treatment with up to 20 µM ACN did not cause cytotoxicity. Instead, it significantly decreased the secretion of TNF-α by approximately 47%, IL-6 by 40%, and IL-12p70 by 32% at this concentration. Additionally, ACN restored the endocytic capacity of these DCs, suggesting its role in modulating immune responses .

Neuroprotective Effects

Parkinson's Disease:

this compound has shown promise in neuroprotection against dopaminergic neuron degeneration, particularly in models of Parkinson's disease. It has been reported to attenuate α-synuclein aggregation and protect neurons from toxicity induced by neurotoxic agents like 6-hydroxydopamine .

Case Study:

In animal models, ACN administration resulted in reduced dopaminergic neuron loss and improved motor functions, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Anticancer Properties

Mechanism of Action:

ACN has been investigated for its anticancer effects, particularly against colon cancer. It induces apoptosis and G2/M phase cell cycle arrest through the c-Myc signaling pathway. Studies have demonstrated that ACN inhibits cell viability and proliferation in colon cancer cells while promoting apoptosis .

Synergistic Effects:

Research indicates that ACN enhances the efficacy of traditional chemotherapeutic agents like 5-fluorouracil (5-FU) and doxorubicin (Dox). The combination treatment results in increased apoptosis rates and reduced expression of oncogenes associated with cancer progression .

Case Study:

In vitro studies showed that ACN treatment led to significant reductions in cell viability of colon cancer cells, with enhanced apoptotic effects observed when combined with low doses of conventional chemotherapy drugs. This suggests a potential role for ACN as an adjunctive therapy in cancer treatment regimens .

Summary Table of Applications

相似化合物的比较

乙酰小檗碱与其他类似化合物(如小檗碱、12-羟基小檗碱和原小檗碱)进行比较。 这些化合物具有相似的苯并二氧杂环戊烯菲啶骨架,但在官能团和生物活性方面有所不同 。乙酰小檗碱因其特定的乙酰基而独一无二,这使其具有独特的抗炎和抗癌特性。

类似化合物的列表

- 小檗碱

- 12-羟基小檗碱

- 原小檗碱

乙酰小檗碱以其强大的免疫抑制和抗癌作用而著称,使其成为在治疗应用中进行进一步研究和开发的宝贵化合物。

生物活性

Acetylcorynoline (ACN), a compound derived from Corydalis ambigua, has garnered attention for its diverse biological activities, particularly in the realms of immunomodulation, neuroprotection, and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

1. Immunomodulatory Effects

This compound has been shown to significantly influence immune cell function, particularly dendritic cells (DCs). Research indicates that ACN impairs the maturation of mouse bone marrow-derived DCs by modulating key signaling pathways.

Key Findings:

- Cytotoxicity : Treatment with up to 20 µM ACN does not induce cytotoxicity in DCs, maintaining cell viability .

- Cytokine Secretion : ACN significantly inhibits the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 in LPS-stimulated DCs. Specifically, at 20 µM, TNF-α secretion decreased by approximately 47%, IL-6 by 40%, and IL-12p70 by 32% .

- Surface Marker Expression : The expression of major histocompatibility complex class II (MHC II), CD40, and CD86 on activated DCs is reduced by ACN treatment, indicating a dampening effect on T-cell activation .

2. Neuroprotective Properties

ACN exhibits protective effects against neurodegenerative conditions. A study demonstrated that it significantly reduces dopaminergic neuron degeneration induced by neurotoxic agents such as 6-hydroxydopamine.

Key Findings:

- Neuroprotection : ACN administration resulted in a marked decrease in dopaminergic neuron loss, suggesting potential applications in treating Parkinson's disease .

- Mechanisms : The compound appears to exert anti-inflammatory effects that may contribute to its neuroprotective capabilities, though the precise molecular mechanisms remain to be fully elucidated .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against colon cancer cells.

Key Findings:

- Cell Viability and Proliferation : ACN inhibits the viability and proliferation of colon cancer cell lines (HCT116, HT-29) in a dose-dependent manner while showing minimal toxicity to non-cancerous cells .

- Apoptosis Induction : The compound induces apoptosis and G2/M phase arrest in cancer cells by negatively regulating oncogenes such as c-Myc. This regulation is crucial for its anticancer effects .

- Combination Therapy Potential : ACN enhances the efficacy of conventional chemotherapeutic agents like 5-fluorouracil (5-FU) and doxorubicin, suggesting its potential as an adjunct therapy in cancer treatment .

Data Summary

Case Studies

- Immunomodulation Study : In a controlled experiment involving mouse bone marrow-derived DCs, researchers treated cells with ACN and assessed changes in cytokine production and surface marker expression. Results indicated a significant reduction in pro-inflammatory cytokines and surface activation markers after treatment with ACN .

- Neuroprotection Study : A study focused on the effects of ACN on dopaminergic neurons showed that administration prior to exposure to neurotoxins resulted in significantly lower rates of neuronal death compared to untreated controls, highlighting its protective role against neurodegeneration .

- Cancer Research : Investigations into the anticancer properties of ACN revealed that it effectively induces apoptosis in colon cancer cell lines through modulation of oncogenic pathways. This was evidenced by decreased cell viability and altered cell cycle progression following treatment with varying concentrations of ACN .

属性

IUPAC Name |

[(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHCFWFODBLSAP-WWNPGLIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172127 | |

| Record name | Corynoline, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18797-80-3 | |

| Record name | Acetylcorynoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18797-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcorynoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynoline, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18797-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCORYNOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZFQ6Y9RZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。